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Compound of Interest

Compound Name: Phenol;tetrahydrate

Cat. No.: B15416212

This guide provides troubleshooting advice and frequently asked questions (FAQSs) to help
researchers, scientists, and drug development professionals minimize DNA shearing during
phenol extraction. High molecular weight (HMW) DNA is crucial for long-read sequencing
applications, and preserving its integrity is paramount.[1]

Frequently Asked Questions (FAQSs)

Q1: What is DNA shearing and why is it a problem during phenol extraction?

Al: DNA shearing is the fragmentation of long DNA molecules into shorter pieces due to
mechanical or chemical stress.[2] During phenol extraction, vigorous mixing, pipetting with
standard tips, and high-speed centrifugation can all cause shearing.[2][3] This is particularly
problematic for applications requiring long, intact DNA strands, such as long-read sequencing,
as it can compromise the quality of the results.[1][2]

Q2: What are the main causes of DNA shearing in this protocol?

A2: The primary causes of DNA shearing during phenol-chloroform extraction are mechanical
forces. These include:

 Vigorous Mixing: Vortexing or excessive shaking of the sample after cell lysis can rapidly
fragment HMW DNA.[1][4]
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» Pipetting: Using standard or narrow-bore pipette tips creates high shear forces that can
break DNA strands.[5][6] Repetitive pipetting exacerbates this issue.

e High-Speed Centrifugation: Excessive g-forces during centrifugation can also lead to DNA
fragmentation.[2]

» Freeze-Thaw Cycles: Repeatedly freezing and thawing DNA samples can cause degradation
and should be minimized.[1]

Q3: How can | mix the aqueous and organic phases without causing shearing?

A3: Instead of vortexing, use gentle mixing techniques. Slow, end-over-end rotation on a rotator
or gentle inversion of the tube by hand are effective methods for mixing the phases without
introducing significant mechanical stress.[1][7]

Q4: Are there any specific tools | should use to minimize shearing?

A4: Yes, using wide-bore pipette tips is crucial when handling solutions containing HMW DNA.
[1][5][6] These tips have a larger opening, which reduces the shear forces exerted on the DNA
molecules during pipetting.[5]

Q5: What is the role of Phase Lock Gel™ and can it help reduce shearing?

A5: Phase Lock Gel™ (PLG) is a dense, inert gel that forms a stable barrier between the
agueous and organic phases upon centrifugation.[8] This simplifies the removal of the upper
agueous phase containing the DNA and prevents contamination from the interphase, where
denatured proteins and fragmented DNA can accumulate.[8] By allowing for a cleaner and
more gentle transfer of the aqueous layer, PLG can indirectly help in preserving DNA integrity
by reducing the need for vigorous pipetting to aspirate the supernatant.[9]

Troubleshooting Guide

This table provides a summary of common issues, their probable causes related to DNA
shearing, and recommended solutions.
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Problem

Probable Cause

Recommended Solution

Low DNA yield with significant

fragmentation (smear on gel)

Mechanical Disruption:
Vigorous mixing (e.g.,

vortexing) after cell lysis.

Mix by gentle inversion or slow
end-over-end rotation.[1] Avoid

vortexing once cells are lysed.

[2]14]

Improper Pipetting: Use of
standard or narrow-bore

pipette tips.

Use wide-bore pipette tips for
all steps involving DNA
transfer.[1][5][6] Pipette slowly
and minimize the number of

pipetting steps.[1]

Broad or inconsistent fragment

size distribution

Excessive Centrifugation
Force: High g-forces during
phase separation or DNA

precipitation.

Use lower centrifugation
speeds (e.g., <5,000 x g) for
precipitation steps.[2][10]
Employ gentle acceleration
and deceleration profiles on

the centrifuge if available.[2]

Degraded Starting Material:
Poor sample preservation or

multiple freeze-thaw cycles.

Use fresh samples whenever
possible.[11] Aliquot samples
to minimize freeze-thaw

cycles.[1]

Visible DNA pellet is difficult to

resuspend

Over-drying of the DNA pellet:
Can lead to difficulty in
solubilization and potential
shearing during resuspension

attempts.

Air-dry the pellet briefly and
avoid using a vacuum
concentrator with heat.[1][11]
Resuspend in a suitable buffer
(e.g., TE buffer) and allow it to
dissolve overnight at 4°C with

gentle rocking.[12]

Contamination with proteins

(visible interphase)

Incomplete Phase Separation:
Difficulty in cleanly separating

the aqueous phase from the

organic phase and interphase.

Use Phase Lock Gel™ to
create a solid barrier between
the phases, allowing for easy
and complete removal of the

aqueous layer.[8]
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Experimental Protocol: Gentle Phenol-Chloroform
Extraction of High Molecular Weight DNA

This protocol is designed to minimize DNA shearing for applications requiring HMW DNA.

Materials:

Cell or tissue sample

o Lysis Buffer (e.g., 10 mM Tris-HCI pH 8.0, 100 mM EDTA, 0.5% SDS)
o Proteinase K (20 mg/mL)

* RNase A (10 mg/mL)

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1), buffered to pH 8.0
¢ Chloroform:Isoamyl Alcohol (24:1)

* 5 M Ammonium Acetate

* Ice-cold 100% Ethanol and 70% Ethanol

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)

e Wide-bore pipette tips

e Phase Lock Gel™ tubes (optional, but recommended)
Procedure:

e Sample Lysis:

o Homogenize the sample in Lysis Buffer.

o Add Proteinase K and RNase A and incubate at 50-55°C for 1-3 hours with gentle rocking
until the solution is clear.
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¢ First Phenol-Chloroform Extraction:

o

Cool the lysate to room temperature.

[¢]

Add an equal volume of phenol:chloroform:isoamyl alcohol.

[¢]

Mix by inverting the tube gently for 5-10 minutes. Do not vortex.

[e]

If using Phase Lock Gel™, transfer the mixture to the PLG tube.

o

Centrifuge at 1,500-3,000 x g for 10 minutes at room temperature.[2]

e Aqueous Phase Transfer:

o Using a wide-bore pipette tip, carefully transfer the upper agueous phase to a new tube.
Avoid disturbing the interphase. If using PLG, you can simply pour off the aqueous phase.

e Second Chloroform Extraction (Optional):

[e]

Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

o

Mix by gentle inversion for 5 minutes.

[¢]

Centrifuge at 1,500-3,000 x g for 5 minutes.

[¢]

Transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.

» DNA Precipitation:

o Add 0.5 volumes of 5 M ammonium acetate and mix by gentle inversion.

o Add 2-2.5 volumes of ice-cold 100% ethanol.

o Mix by inverting the tube until the DNA precipitates and forms a visible fibrous mass.

o The HMW DNA can often be spooled out using a sealed glass pipette tip.

e Washing and Resuspension:
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o Wash the DNA pellet twice with 70% ethanol, centrifuging at low speed (e.g., 5,000 x g) for
2-5 minutes if necessary to pellet the DNA.[10]

o Briefly air-dry the pellet. Do not over-dry.[11]

o Resuspend the DNA in an appropriate volume of TE buffer by incubating at 4°C overnight
with gentle rocking.

Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/post/What_is_the_lowest_threshold_of_gravitational_acceleration_g_RCF_for_centrifuging_high_molecular_mass_DNA
https://www.mpbio.com/troubleshooting-dna-extraction-from-blood
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15416212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Start: Cell/Tissue Sample

Gentle Lysis
(Proteinase K, RNase A)

:

Phenol:Chloroform Extraction
(Gentle Inversion)

;

Low-Speed Centrifugation
(1,500-3,000 x g)

:

Transfer AQueous Phase
(Wide-Bore Tip)

:

Chloroform Extraction
(Optional, Gentle Inversion)

:

Low-Speed Centrifugation

:

Transfer Aqueous Phase

l

DNA Precipitation
(Ethanol + Salt)

:

Wash Pellet
(70% Ethanol)

;

Resuspend HMW DNA
(TE Buffer, 4°C Overnight)

End: High Molecular
Weight DNA
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Issue: Sheared DNA
(Smear on Gel)

Mixing Method? Pipette Tips Used? Centrifugation Speed?

Vigorous Gentle Standard Wide-Bore

Gentle Inversion Standard Tips Wide-Bore Tips < 5,000 xg

Solution: Use gentle Solution: Use wide-bore Solution: Lower centrifugation
inversion/rocking. pipette tips. speed and use gentle ramps.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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